
Application Notes: Pyramid-like DNA Origami for
Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Pyramid

Cat. No.: B14252579 Get Quote

APN-001

Introduction
Targeted drug delivery aims to enhance the therapeutic efficacy of potent drugs, such as

chemotherapeutics, while minimizing off-target toxicity. Nanoparticle-based delivery systems

are at the forefront of this field, offering a means to control drug pharmacokinetics and

biodistribution. DNA origami technology, a method for creating precisely defined nanostructures

from DNA, has emerged as a highly programmable platform for building sophisticated drug

delivery vehicles.[1][2][3] These self-assembled nanostructures can be engineered into various

shapes, including pyramid-like 3D frames, which serve as robust carriers for therapeutic

payloads.[4][5]

This document describes the application of a pyramid-shaped DNA origami nanostructure for

the targeted delivery of Doxorubicin (DOX), a common chemotherapeutic agent, to cancer cells

overexpressing the Epidermal Growth Factor Receptor (EGFR).

Principle of the Delivery System
The delivery system is a 3D triangular DNA origami pyramid. Its mechanism involves four key

stages:

Synthesis & Assembly: A long single-stranded scaffold DNA (typically from the M13

bacteriophage genome) is folded into a rigid pyramid shape by hundreds of short "staple"
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strands through a thermal annealing process.[6]

Drug Loading: Doxorubicin is loaded onto the DNA pyramid primarily through intercalation

between the DNA base pairs.[2][4]

Targeting: Staple strands at the vertices of the pyramid are modified with targeting ligands

(e.g., aptamers or antibodies) that specifically bind to receptors overexpressed on cancer

cells, such as EGFR.[7]

Internalization & Drug Release: Upon binding to the EGFR on the cancer cell surface, the

DNA pyramid is internalized via receptor-mediated endocytosis. The acidic environment of

the endosome and lysosome helps to destabilize the structure and release the intercalated

Doxorubicin, which then travels to the nucleus to induce cell death.

Quantitative Performance Data
The performance of the EGFR-targeted DNA Origami Pyramids carrying Doxorubicin (DOX-

Pyr-EGFR) is summarized below. The data represents typical results obtained from in vitro

experiments.

Table 1: Physicochemical Properties

Parameter Value Method of Analysis

Shape Triangular Pyramid
Atomic Force Microscopy
(AFM)

Average Size (Edge Length) ~100 nm
Dynamic Light Scattering

(DLS) / AFM

Polydispersity Index (PDI) < 0.2
Dynamic Light Scattering

(DLS)

Zeta Potential -15 mV to -25 mV
Electrophoretic Light

Scattering

| Stability | Stable in cell culture medium for > 24h | Agarose Gel Electrophoresis |

Table 2: Drug Loading and Encapsulation Efficiency
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Parameter Value Method of Analysis

Drug Loaded Doxorubicin (DOX) -

Loading Method Intercalation -

Drug Loading Capacity (wt%) 5 - 10% UV-Vis Spectroscopy

| Encapsulation Efficiency | 50 - 70%[3] | Fluorescence Spectroscopy |

Table 3: In Vitro Drug Release Profile

Time (hours)
Cumulative Release at pH
7.4 (%)

Cumulative Release at pH
5.5 (%)

1 ~5% ~15%

6 ~12% ~35%

12 ~18% ~55%

24 ~25% ~70%

| 48 | ~30% | ~85% |

Table 4: In Vitro Efficacy in A549 Lung Cancer Cells (EGFR-positive)

Formulation IC50 (µM of DOX) Notes

Free Doxorubicin 2.5
High cytotoxicity, non-
targeted.

DOX-loaded Pyramid (non-

targeted)
1.8

Enhanced uptake via EPR

effect.

| DOX-Pyr-EGFR (targeted) | 0.9 | Significantly enhanced targeted killing. |

Visualizations
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Signaling Pathway and Delivery Mechanism
The DNA origami pyramid is designed to target the EGFR signaling pathway, which is crucial

in many cancers for promoting cell proliferation and survival.[8][9][10] By delivering Doxorubicin

directly to EGFR-overexpressing cells, the system ensures high local drug concentration,

leading to effective apoptosis while minimizing systemic side effects.
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Caption: Targeted delivery and mechanism of action on the EGFR pathway.
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Experimental Workflow
The evaluation of the targeted DNA origami delivery system follows a structured workflow, from

synthesis and characterization to in vitro efficacy assessment.
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Caption: Workflow for synthesis and evaluation of the delivery system.
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Experimental Protocols
Protocol 1: Synthesis of DNA Origami Pyramids
This protocol describes the self-assembly of DNA origami nanostructures through thermal

annealing.

Materials:

M13mp18 single-stranded DNA (scaffold) (7249 nt)

Custom staple strands (lyophilized)

Nuclease-free water

Folding Buffer (10x): 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 100 mM MgCl₂

Thermal cycler

Low-bind microcentrifuge tubes

Procedure:

Staple Strand Preparation: Resuspend lyophilized staple strands in nuclease-free water to a

final concentration of 100 µM to create a stock mix.

Folding Reaction Setup: In a low-bind PCR tube, combine the following components:

M13mp18 scaffold DNA (to a final concentration of 20 nM)

Staple strand mix (to a final concentration of 200 nM, a 10-fold excess)

10x Folding Buffer (to a final concentration of 1x)

Nuclease-free water to reach the final volume (e.g., 50 µL).

Thermal Annealing: Place the tube in a thermal cycler and run the following program:[11]

Heat to 80°C and hold for 5 minutes.
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Cool down from 80°C to 60°C at a rate of 1°C per 5 minutes.

Cool down from 60°C to 25°C at a rate of 1°C per 20 minutes.

Hold at 4°C.

Purification: Purify the folded origami structures from excess staple strands using agarose

gel electrophoresis (1.5% agarose gel with 1x TBE buffer containing 11 mM MgCl₂) or spin

filtration.

Characterization: Confirm the formation and integrity of the pyramid structures using Atomic

Force Microscopy (AFM) on a mica surface. Determine the size distribution and

concentration using Dynamic Light Scattering (DLS) or Nanoparticle Tracking Analysis

(NTA).[12][13]

Protocol 2: Doxorubicin Loading
This protocol details the intercalation of Doxorubicin (DOX) into the purified DNA pyramids.

Materials:

Purified DNA origami pyramids

Doxorubicin hydrochloride

Reaction Buffer: 1x PBS with 10 mM MgCl₂

Spectrofluorometer

Procedure:

Prepare a 1 mg/mL stock solution of Doxorubicin in nuclease-free water.

In a low-bind tube, mix the purified DNA pyramids with Doxorubicin. A typical molar ratio is 1

DNA pyramid to 1000 DOX molecules.

Incubate the mixture at room temperature for 24 hours in the dark to allow for intercalation.
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Remove unbound DOX by spin filtration (using a 100 kDa MWCO filter) until the filtrate is

clear.

Quantify the amount of loaded DOX by measuring the fluorescence of the DOX-loaded

pyramids (Excitation: ~480 nm, Emission: ~590 nm) and comparing it to a standard curve of

free DOX.

Protocol 3: In Vitro Cell Viability (MTT Assay)
This protocol assesses the cytotoxicity of the DOX-loaded DNA pyramids on cancer cells.[14]

Materials:

A549 cells (or other EGFR-positive cell line)

DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

96-well cell culture plates

Free DOX, DOX-Pyramid, and DOX-Pyr-EGFR formulations

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5

mg/mL in PBS)

Dimethyl sulfoxide (DMSO)

Microplate reader

Procedure:

Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5,000-10,000 cells per well

in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

Cell Treatment: Prepare serial dilutions of the test formulations (Free DOX, DOX-Pyramid,

DOX-Pyr-EGFR) in fresh cell culture medium.

Remove the old medium from the wells and add 100 µL of the diluted formulations. Include

wells with untreated cells as a control.
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Incubate the plate for 48-72 hours.

MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

Viable cells will convert the yellow MTT to purple formazan crystals.

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

untreated control cells. Plot the viability against the drug concentration and determine the

IC50 value (the concentration of drug that inhibits 50% of cell growth).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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